molecular formula C18H12N2O4 B2360118 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922108-71-2

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Cat. No. B2360118
M. Wt: 320.304
InChI Key: GAKRKSLUZRCGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a compound that is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have been used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions, as described in the patent . The patent also provides methods of synthesizing these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H19N3O4S2 . It has a number of functional groups, including an oxazepine ring and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are proprietary and are not publicly available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.5 g/mol . It has a number of computed properties, including a XLogP3-AA of 2.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 453.08169844 g/mol .

Scientific Research Applications

Dopamine D2 Receptor Antagonists

  • Summary of Application: Compounds similar to the one you mentioned have been used as selective inhibitors of the Dopamine D2 receptor. This has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
  • Methods of Application: The compounds are synthesized and then tested for their ability to inhibit the Dopamine D2 receptor .
  • Results: Certain compounds and salts of the formula provided have shown to be selective inhibitors of the Dopamine D2 receptor .

Synthesis of New Heterocyclic Systems

  • Summary of Application: A library of new heterocyclic systems was synthesized starting from a compound similar to the one you mentioned .
  • Methods of Application: The key for these transformations is the α-enolizable ketone present on the side of the starting material .
  • Results: A library of new heterocyclic systems was successfully synthesized .

Synthesis of Substituted Benzo[b][1,4]oxazepine Derivatives

  • Summary of Application: A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives .
  • Methods of Application: The method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .
  • Results: A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .

Anticancer Activity of Some New 2,3-Dihydro-1,5-Benzoxazepines

  • Summary of Application: Various benzoxazepine derivatives have been synthesized and characterized. Some of these compounds have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
  • Methods of Application: The compounds were synthesized, characterized, and then evaluated for their anticancer properties in breast cancer cells .
  • Results: Certain compounds were found to induce cell cycle arrest in the G2/M phase and display limited toxicity against the noncancerous breast cell line, MCF-10A .

Dopamine D2 Receptor Antagonists

  • Summary of Application: Certain compounds and salts of a similar formula are selective inhibitors of the Dopamine D2 receptor . This has potential applications in treating patients suffering from central nervous system disorders .
  • Methods of Application: The compounds are synthesized and then tested for their ability to inhibit the Dopamine D2 receptor .
  • Results: Certain compounds and salts of the formula provided have shown to be selective inhibitors of the Dopamine D2 receptor .

Synthesis of 1,4-Benzoxazepin-2-One Derivatives

  • Summary of Application: The synthesis of 1,4-benzoxazepin-2-one derivatives has been achieved through the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water .
  • Methods of Application: The method involves the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water .
  • Results: Tricyclic 1,4-benzoxazepine derivatives have been synthesized .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17-12-10-11(19-18(22)16-6-3-9-23-16)7-8-14(12)24-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKRKSLUZRCGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.